molecular formula C12H19N B2358729 1-Phenyl-2-amino-3,3-dimethylbutane CAS No. 67309-37-9

1-Phenyl-2-amino-3,3-dimethylbutane

Cat. No.: B2358729
CAS No.: 67309-37-9
M. Wt: 177.291
InChI Key: OTRQGAZWLJRILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Aminated Butane (B89635) Derivatives in Chemical Synthesis

The story of aminated butane derivatives is intrinsically linked to the broader history of organic synthesis and the discovery of amines. Butane itself was first synthesized, albeit accidentally, in 1849 by Edward Frankland. acs.org However, its practical applications and the exploration of its derivatives did not gain significant traction until the early 20th century. wikipedia.org

Aminated butane derivatives, which feature an amino group attached to a butane backbone, represent a significant class of organic compounds. Their synthesis and use have been driven by the versatile reactivity of the amino group and the structural diversity offered by the butane chain. Historically, the development of methods for introducing an amino group onto an alkane framework has been a central theme in synthetic organic chemistry. Early methods often involved multi-step sequences, but the advent of more direct approaches like reductive amination has been a significant advancement. researchgate.net

Chiral amines, a subset of aminated compounds, are of particular importance in medicinal chemistry and materials science due to their optical activity. researchgate.net The development of techniques for chiral resolution, the separation of a racemic mixture into its individual enantiomers, has been crucial. wikipedia.org Classical methods, such as the formation of diastereomeric salts with chiral resolving agents like tartaric acid or camphorsulfonic acid, have been widely employed. wikipedia.orgonyxipca.com More contemporary approaches, including enzymatic kinetic resolution and asymmetric synthesis, offer more efficient pathways to enantiomerically pure amines. researchgate.netacs.org

Academic Relevance and Research Gaps in Phenyl-Amino-Dimethylbutane Chemistry

The academic interest in phenyl-amino-dimethylbutane compounds, including 1-Phenyl-2-amino-3,3-dimethylbutane, stems from their potential as chiral building blocks in the synthesis of more complex molecules. The presence of a phenyl group, an amino group, and a sterically demanding tert-butyl group creates a unique stereochemical environment.

While the broader class of phenylethylamines has been extensively studied, specific research on this compound is less prevalent in the readily available literature. Much of the existing research focuses on structurally related compounds, such as 3-amino-1-phenylbutane. For instance, studies have explored the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone using transaminases, highlighting the potential of biocatalysis in generating chiral amines. mdpi.comnih.gov

A significant research gap appears to be the detailed characterization and synthetic exploration of this compound itself. While basic information such as its molecular formula (C12H19N) and molecular weight (177.29 g/mol ) are known, comprehensive studies on its spectroscopic properties, reactivity, and potential applications are not widely documented. stenutz.eu Further investigation into the synthesis of its enantiomers and their specific stereochemical outcomes in asymmetric reactions would be a valuable contribution to the field.

Conceptual Framework for Investigating this compound

A structured approach to investigating this compound would logically begin with its synthesis and purification. Given its structure, a plausible synthetic route could involve the reductive amination of 1-phenyl-3,3-dimethylbutan-2-one. This precursor ketone could potentially be synthesized through methods analogous to those used for similar phenylbutanones.

Once synthesized, a thorough characterization of the compound is essential. This would involve a suite of spectroscopic techniques to confirm its structure.

Table 1: Proposed Spectroscopic Analysis of this compound

Spectroscopic TechniqueExpected Information
Nuclear Magnetic Resonance (NMR)
¹H NMRWould reveal the number of different proton environments, their chemical shifts, and splitting patterns, confirming the connectivity of the phenyl, amino, and dimethylbutane moieties.
¹³C NMRWould show the number of unique carbon atoms in the molecule, providing further structural confirmation.
Mass Spectrometry (MS) Would determine the precise molecular weight and provide fragmentation patterns that can help to elucidate the structure.
Infrared (IR) Spectroscopy Would identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-H and C=C stretches of the phenyl group.

Following characterization, the investigation should move towards exploring its chemical reactivity. Key areas of interest would include:

Reactions of the Amino Group: Exploring its basicity (pKa), nucleophilicity in substitution and addition reactions, and its use in the formation of amides, imines, and other nitrogen-containing derivatives.

Chiral Resolution: Developing methods to separate the racemic mixture of this compound into its individual enantiomers. This could involve classical resolution with chiral acids or enzymatic methods.

Asymmetric Synthesis: Investigating the use of the resolved enantiomers as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of reactions. The bulky tert-butyl group could impart high levels of stereoselectivity.

By systematically addressing these areas, a comprehensive understanding of the chemical properties and potential utility of this compound can be established, filling the current gaps in the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQGAZWLJRILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874358
Record name A-T-BUTYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67309-37-9
Record name 1-Phenyl-2-amino-3,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-T-BUTYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-phenylbutan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Phenyl 2 Amino 3,3 Dimethylbutane and Its Precursors

Stereoselective Synthesis of 1-Phenyl-2-amino-3,3-dimethylbutane Enantiomers

The generation of single-enantiomer active pharmaceutical ingredients is a cornerstone of modern medicinal chemistry. For this compound, achieving enantiopurity can be approached through several strategic avenues, including the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Approaches to Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. google.com Although a specific application for the synthesis of this compound is not extensively documented, established principles using common auxiliaries can be readily adapted.

A hypothetical pathway could commence with 3,3-dimethylbutanoic acid. cymitquimica.comnist.gov This acid could be coupled to a well-known chiral auxiliary, such as one of David A. Evans' oxazolidinones or James K. Whitesell's trans-2-phenylcyclohexanol. google.com The resulting chiral amide enolate can then undergo diastereoselective reactions. For instance, an α-phenylation reaction could install the phenyl group. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched precursor, which can then be converted to the target amine.

Another highly effective class of auxiliaries includes those derived from pseudoephedrine. google.com These are known to provide high levels of stereocontrol in alkylation reactions, including those that form quaternary carbon centers. google.comnih.gov A strategy involving a pseudoephedrine amide of a suitable carboxylic acid precursor could be envisioned to construct the chiral center with high diastereoselectivity.

The use of chiral Ni(II) complexes of Schiff bases, derived from a chiral ligand and an amino acid, also represents a potent strategy for synthesizing tailor-made amino acids. nih.gov A glycine (B1666218) Schiff base Ni(II) complex could be alkylated with a neopentyl halide followed by phenylation, or a different sequence of bond constructions, all directed by the chiral ligand on the metal complex. nih.gov

Enantioselective Catalytic Methods in Amino Butane (B89635) Derivatization

Enantioselective catalysis offers a more atom-economical approach to chirality, using sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiopure product.

Biocatalytic Amination: A highly promising method is the asymmetric amination of the prochiral ketone, 1-phenyl-3,3-dimethyl-2-butanone, using transaminase (TA) enzymes. mdpi.com These enzymes catalyze the transfer of an amino group from a donor, such as L-alanine or 2-propylamine, to a ketone acceptor. This biocatalytic strategy is often hampered by unfavorable thermodynamic equilibrium, which can be overcome by using a co-enzyme regeneration system or an in-situ by-product removal strategy. mdpi.comnih.gov For example, in the synthesis of the analogous compound 3-amino-1-phenylbutane, a system coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) was used to shift the equilibrium by converting the pyruvate by-product into volatile acetaldehyde (B116499) and CO2. mdpi.com This multi-enzymatic cascade approach achieved high conversions and excellent enantiomeric excess. mdpi.com

A study on the synthesis of (S)-3-amino-1-phenylbutane using transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) demonstrates the potential of this method.

Table 1: Multi-Enzymatic Synthesis of (S)-3-amino-1-phenylbutane

Transaminase System Conversion (%) Yield (%) Selectivity (%) Enantiomeric Excess (ee, %)
CviTA-PDC 72.0 ± 3.1 64.2 ± 10.1 88.7 ± 10.2 92.0
VflTA-PDC 76.4 ± 3.6 59.5 ± 3.3 88.7 ± 10.2 89.3

Data adapted from a study on 3-amino-1-phenylbutane synthesis, illustrating the potential for the target compound. mdpi.com

Metal-Catalyzed Amination: A direct catalytic enantioselective α-amination of unactivated ketones has been developed using a Zn–ProPhenol catalyst system with di-tert-butyl azodicarboxylate as the nitrogen source. nih.gov This methodology is effective for α-branched ketones, making it directly applicable to 1-phenyl-3,3-dimethyl-2-butanone for the creation of the α-tertiary amine stereocenter. nih.gov The process has been shown to be scalable with low catalyst loadings and features a recoverable ligand, making it industrially attractive. nih.gov

Strategies for Chiral Resolution of Racemic Mixtures

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of this compound.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or (R)-(-)-O-acetoxy-2-phenyl-2-ethanoic acid. nih.govlibretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility. libretexts.org This difference allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Dynamic Kinetic Resolution (DKR): A more advanced and efficient method is dynamic kinetic resolution. This process combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. A highly effective DKR has been demonstrated for racemic 1-phenylethanol, a structural analogue. beilstein-journals.org This system uses an immobilized lipase (B570770) (Candida antarctica lipase B) for a highly enantioselective transesterification and a ruthenium catalyst for the rapid racemization of the alcohol. beilstein-journals.org This chemo-enzymatic approach could be applied to 1-phenyl-3,3-dimethyl-2-butanol, which could then be converted to the desired amine enantiomer. In a large-scale experiment with 1-phenylethanol, this method produced the acetylated product in 97% yield and 99.8% enantiomeric excess. beilstein-journals.org

Development of Novel Reaction Pathways for the Butane Scaffold

The construction of the core 1-phenyl-3,3-dimethylbutane framework requires efficient methods for carbon-carbon bond formation and the introduction of the key phenyl and amino functionalities.

Functionalization of the Dimethylbutane Core

The synthesis of the butane scaffold typically begins with commercially available starting materials containing the characteristic tert-butyl group. Key precursors include 3,3-dimethyl-2-butanone (also known as pinacolone) and 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid). cymitquimica.comsigmaaldrich.com

The synthesis of the ketone precursor, 1-phenyl-3,3-dimethyl-2-butanone, is crucial. One potential route is the Friedel-Crafts acylation of benzene (B151609) with 3,3-dimethylbutanoyl chloride, which can be derived from the corresponding carboxylic acid. cymitquimica.com An alternative method for synthesizing ketones involves the gas-phase catalytic reaction of two different carboxylic acids. A patented process describes the synthesis of 3,3-dimethyl-2-butanone from trimethylacetic acid (pivalic acid) and glacial acetic acid over a rare-earth metal oxide catalyst at high temperatures. google.com This principle could potentially be extended to use benzoic acid and 3,3-dimethylbutanoic acid to form a phenyl ketone derivative.

Amination and Phenylation Reactions

Amination Reactions: As discussed previously, reductive amination of the ketone precursor is a primary strategy. This involves the reaction of 1-phenyl-3,3-dimethyl-2-butanone with ammonia (B1221849) or an ammonia equivalent, followed by reduction. youtube.com The reduction can be achieved using various reagents, including sodium cyanoborohydride or catalytic hydrogenation. youtube.com

Another powerful technique is the direct amination of alcohols. google.comgoogle.com This would involve the reduction of the ketone to the corresponding alcohol, 1-phenyl-3,3-dimethyl-2-butanol, followed by a homogeneously catalyzed reaction with ammonia using ruthenium or iridium complexes. google.com These methods often proceed at lower temperatures than older heterogeneous processes. google.com

Phenylation Reactions: The introduction of the phenyl group can be achieved at different stages of the synthesis. As mentioned, Friedel-Crafts acylation is a classic method. google.com Modern cross-coupling reactions offer alternative and often milder conditions. For example, a derivative of 3,3-dimethylbutanoic acid could be coupled with a phenyl-organometallic reagent, such as phenylboronic acid (in a Suzuki coupling) or a phenyl-Grignard reagent, catalyzed by a transition metal like palladium or nickel. nih.gov

Synthesis of Key Precursors and Intermediates to this compound

The efficient synthesis of this compound relies heavily on the availability of well-defined and stereochemically pure precursors. The strategic bond disconnections for this target molecule typically lead to two key fragments: a phenyl-containing electrophile and a chiral amino-dimethylbutane nucleophile. This section details methodologies for the preparation of these essential building blocks.

Preparation of Stereodefined Alkyl Halide Intermediates

The introduction of the phenyl group with appropriate stereocontrol often involves the use of a chiral alkyl halide. A relevant precursor is a brominated derivative of a phenyl-butan-2-one. For instance, the synthesis of 1-bromo-1-phenyl-3,3-dimethyl-butan-2-one provides a key intermediate that can be further modified. prepchem.com

The preparation of this α-haloketone can be achieved through the bromination of the corresponding ketone, 1-phenyl-3,3-dimethyl-butan-2-one. The reaction is typically carried out in a suitable solvent such as carbon tetrachloride, with the dropwise addition of bromine. The reaction mixture is heated to reflux to facilitate the substitution reaction. This process yields the desired 1-bromo-1-phenyl-3,3-dimethyl-butan-2-one in quantitative yield. prepchem.com

Table 1: Synthesis of 1-bromo-1-phenyl-3,3-dimethyl-butan-2-one prepchem.com

Reactant Moles Reagent Moles Solvent Conditions Product Yield
1-phenyl-3,3-dimethyl-butan-2-one 0.1 Bromine 0.1 Carbon tetrachloride Reflux, 1 hour 1-bromo-1-phenyl-3,3-dimethyl-butan-2-one Quantitative

Similarly, the bromination of a related ketone, 3,3-dimethyl-4-phenylbutan-2-one, can be performed using bromine in chloroform (B151607) at room temperature to yield 1-bromo-3,3-dimethyl-4-phenylbutan-2-one (B8613899) quantitatively. prepchem.com While this positions the bromine at a different carbon, it demonstrates a reliable method for generating such halogenated intermediates. The stereochemistry of the bromine addition can be influenced by the choice of reagents and reaction conditions, and for a stereodefined synthesis, chiral auxiliaries or catalysts would be employed in subsequent steps.

Derivatization of Amino-Dimethylbutane Fragments

The chiral 2-amino-3,3-dimethylbutane (B147666) fragment is a crucial component that introduces the second stereocenter. A common strategy to handle this fragment is to use a protected form of the corresponding amino acid, L-tert-leucine, which is (S)-2-amino-3,3-dimethylbutanoic acid. The amino group is typically protected to prevent side reactions during subsequent coupling steps. A widely used protecting group is the tert-butoxycarbonyl (Boc) group.

The synthesis of N-Boc-2-amino-3,3-dimethylbutyric acid can be achieved by reacting tert-Leucine with di-tert-butyl-dicarbonate ((Boc)₂O). google.com This reaction is carried out in an aqueous medium, often with the addition of a first organic solvent and in the presence of an inorganic base. The base is crucial for deprotonating the amino group, facilitating its nucleophilic attack on the Boc anhydride (B1165640). Following the reaction, the product can be isolated by precipitation at an acidic pH. This method is efficient, uses environmentally friendly solvents, and provides good yields of the desired N-protected amino acid. google.com

Table 2: Representative Conditions for N-Boc Protection of Amino Acids

Amino Acid Protecting Agent Base Solvent System Conditions Product
tert-Leucine Di-tert-butyl-dicarbonate Inorganic Base Aqueous medium / Organic solvent - N-Boc-2-amino-3,3-dimethylbutyric acid

Further derivatization can involve the direct N-alkylation of the unprotected amino acid with an alcohol, which represents a green and sustainable approach. nih.gov For instance, a variety of α-amino acids can be mono- or di-N-alkylated with alcohols in the presence of a suitable catalyst, with the reaction producing water as the only byproduct. nih.gov This methodology allows for the tuning of the hydrophobicity of the final product and can even be applied to simple peptides. nih.gov

Stereochemical Investigations and Conformational Analysis of 1 Phenyl 2 Amino 3,3 Dimethylbutane

Analysis of Stereoisomeric Forms and Chiral Purity

1-Phenyl-2-amino-3,3-dimethylbutane is a chiral compound due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a phenylmethyl group, an amino group, a tert-butyl group, and a hydrogen atom. This chirality gives rise to two stereoisomers, the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other.

The determination and control of chiral purity are critical in the synthesis and application of chiral compounds. In the asymmetric synthesis of related chiral amines, such as 3-amino-1-phenylbutane, multi-enzymatic cascade systems have been employed to achieve high stereoselectivity. For instance, the use of transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) coupled with a pyruvate (B1213749) decarboxylase (PDC) has demonstrated the potential to produce the (S)-enantiomer with high enantiomeric excess (ee), reaching values of up to 92.0% and 89.3%, respectively. mdpi.com Similar strategies could be envisioned for the stereoselective synthesis of this compound, highlighting the importance of enzymatic and other chiral synthetic methods in accessing enantiomerically pure forms of this compound.

The concept of "staircase chirality" has also been introduced in the context of complex chiral molecules, where multiple chiral elements can exist simultaneously. nih.gov While this compound itself does not exhibit this complex form of chirality, the principle underscores the diverse ways in which chirality can manifest and be controlled in molecular design. nih.gov The absolute configuration of chiral centers can be unambiguously determined using techniques such as X-ray diffraction analysis of crystalline derivatives. nih.gov

The following table summarizes key aspects of the stereoisomeric forms of this compound:

Property Description
Chiral Center Carbon-2 (C2)
Stereoisomers (R)-1-Phenyl-2-amino-3,3-dimethylbutane and (S)-1-Phenyl-2-amino-3,3-dimethylbutane
Relationship Enantiomers (non-superimposable mirror images)
Potential for High Chiral Purity Achievable through asymmetric synthesis, potentially using enzymatic methods as demonstrated for similar compounds. mdpi.com

Dynamic Conformational Studies via Spectroscopic Techniques

The conformational landscape of this compound is dictated by rotations around its single bonds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these dynamic processes.

Conformational analysis of structurally related compounds provides insight into the expected behavior of this compound. For instance, studies on N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, which also features a bulky tert-butyl group, have utilized NMR proton couplings to determine the populations of different conformers. nih.gov In this related molecule, a strong preference for the trans conformation was observed across a variety of solvents, with the trans conformer accounting for approximately 90% of the population. nih.gov This suggests that in this compound, the bulky tert-butyl and phenyl groups would likely favor a staggered conformation to minimize steric strain.

The following table illustrates how spectroscopic techniques can be applied to study the conformation of this compound:

Spectroscopic Technique Information Gained Expected Observations for this compound
NMR Spectroscopy - Determination of conformer populations through coupling constants. - Identification of preferred conformations in solution.A strong preference for a staggered conformation with the bulky tert-butyl and phenyl groups in a trans or anti-periplanar arrangement to minimize steric hindrance. nih.gov
IR Spectroscopy - Identification of functional groups. - Probing of intramolecular hydrogen bonding and conformational isomers through shifts in vibrational frequencies.Characteristic peaks for the amino and phenyl groups, with potential shifts in the N-H stretching frequencies indicating the presence or absence of intramolecular hydrogen bonding in certain conformations.

Influence of Steric Interactions on Molecular Conformation

The conformation of this compound is significantly influenced by steric interactions between its bulky substituents: the phenyl group and the tert-butyl group. The tert-butyl group, with its three methyl groups, creates a large, sterically demanding environment.

Studies on related benzylamine (B48309) derivatives have shown that steric bulk can have a profound effect on molecular conformation and biological activity. For example, in the inhibition of phenylethanolamine N-methyltransferase, the introduction of bulky groups can lead to negative steric interactions with the active site of the enzyme. nih.gov In the case of this compound, the large tert-butyl group will sterically hinder rotation around the C2-C3 bond, leading to a higher energy barrier for certain conformations. This steric hindrance will favor conformations where the bulky groups are positioned as far apart as possible.

The interplay of steric effects from both the phenyl and tert-butyl groups likely results in a restricted set of low-energy conformations. The "gauche" interactions between these groups would be highly unfavorable, leading to a strong preference for an anti-periplanar arrangement.

The following table highlights the key steric interactions and their likely conformational consequences in this compound:

Interacting Groups Type of Interaction Effect on Conformation
Phenyl and tert-ButylSteric Repulsion (van der Waals strain)- Favors staggered conformations. - Disfavors eclipsed conformations. - Strong preference for an anti-periplanar arrangement of these groups.
Amino and Phenyl/tert-ButylSteric Hindrance- Restricts rotation around the C1-C2 and C2-C3 bonds. - Influences the orientation of the amino group.

Theoretical Characterization of Conformational Isomers and Energy Landscapes

Computational chemistry provides powerful tools for characterizing the conformational isomers and energy landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations and map out the potential energy surface. byu.edu

By performing a systematic conformational search, it is possible to identify the low-energy conformers and the transition states that connect them. This analysis would reveal the relative populations of different conformers at a given temperature and the energy barriers to conformational change. For this compound, such calculations would likely confirm the strong preference for staggered conformations where the bulky phenyl and tert-butyl groups are in an anti-periplanar arrangement to minimize steric clash.

Energy landscape analysis can also provide insights into the thermodynamics of molecular interactions. nih.govnih.gov By computing the partition function for different conformational states, it is possible to estimate thermodynamic parameters such as free energy, enthalpy, and entropy. nih.gov This information is crucial for understanding the behavior of the molecule in different environments and its potential interactions with other molecules.

A theoretical study of this compound would likely involve the following steps:

Conformational Search: Systematically rotating the rotatable bonds to generate a wide range of possible conformations.

Geometry Optimization: Using quantum mechanical methods (e.g., DFT) to find the minimum energy geometry for each conformer.

Energy Calculation: Determining the relative energies of the optimized conformers to identify the most stable structures.

Transition State Search: Locating the transition state structures that connect the different conformers and calculating the energy barriers for interconversion.

The following table outlines the expected outcomes of a theoretical conformational analysis of this compound:

Computational Method Information Obtained Predicted Outcome for this compound
Conformational Search and Geometry Optimization (e.g., DFT) - Identification of stable conformers. - Geometric parameters (bond lengths, angles, dihedrals) of each conformer.A limited number of low-energy conformers, all of which are staggered. The global minimum is expected to have the phenyl and tert-butyl groups in an anti-periplanar relationship.
Frequency Calculations - Characterization of stationary points as minima or transition states. - Calculation of vibrational frequencies for comparison with experimental IR and Raman spectra.Real frequencies for stable conformers, and one imaginary frequency for each transition state.
Energy Landscape Mapping - Visualization of the potential energy surface. - Determination of energy barriers between conformers.A landscape dominated by a few deep energy wells corresponding to the stable conformers, separated by significant energy barriers due to steric hindrance during bond rotation.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 Phenyl 2 Amino 3,3 Dimethylbutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For 1-Phenyl-2-amino-3,3-dimethylbutane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete map of its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The predicted chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups. The symmetry of the 2,3-dimethylbutane (B166060) structural backbone is broken by the addition of the phenyl group, leading to distinct signals for each carbon and proton. docbrown.info

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the diastereotopic protons of the benzylic methylene (B1212753) (CH₂) group, the single proton on the chiral carbon (CH), and the highly shielded singlet for the tert-butyl group's nine equivalent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbons of the phenyl ring, the benzylic carbon, the chiral methine carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons within the tert-butyl group. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted values based on analogous structures and standard chemical shift increments. Solvent (e.g., CDCl₃) can influence exact shifts. rsc.orgdocbrown.info

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
C1 (Phenyl, ipso)-~138-140-
C2/C6 (Phenyl, ortho)~7.20-7.40~129-130Multiplet
C3/C5 (Phenyl, meta)~7.20-7.40~128-129Multiplet
C4 (Phenyl, para)~7.20-7.40~126-127Multiplet
C7 (Benzylic CH₂)~2.5-2.8~45-48Multiplet
C8 (CH-N)~3.0-3.3~60-65Doublet of doublets
C9 (Quaternary C)-~33-36-
C10/C11/C12 (CH₃)~0.9-1.1~26-28Singlet

To confirm the assignments made from 1D NMR, two-dimensional (2D) techniques are employed to map the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the benzylic CH₂ protons and the adjacent CH-N proton, confirming this crucial bond sequence.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each proton signal is linked to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton. For instance, the proton signal at ~3.0-3.3 ppm would correlate with the carbon signal at ~60-65 ppm, confirming the CH-N group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include the signal from the tert-butyl protons to both the quaternary carbon (C9) and the chiral methine carbon (C8), as well as from the benzylic protons (H7) to the ipso-carbon of the phenyl ring (C1).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

HRMS is used to determine the exact molecular weight of a compound with extremely high accuracy (typically to four or five decimal places). For this compound (Molecular Formula: C₁₂H₁₉N), HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass. stenutz.eu This helps to distinguish it from other compounds that may have the same nominal mass but a different elemental formula.

Theoretical Mass for HRMS Analysis

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]⁺ (Molecular Ion)C₁₂H₁₉N⁺177.1517
[M+H]⁺ (Protonated)C₁₂H₂₀N⁺178.1596

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) and subjecting it to fragmentation. The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the phenyl group and the nitrogen atom.

Benzylic Cleavage: The most common fragmentation pathway for compounds containing a benzyl (B1604629) group is cleavage of the C-C bond next to the phenyl ring. This would result in the formation of a highly stable tropylium (B1234903) cation at m/z 91.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is also a characteristic fragmentation for amines. The loss of the bulky tert-butyl group ([M-57]⁺) would produce a significant fragment ion. docbrown.info

Predicted Major Fragment Ions in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentFragmentation Pathway
178.2 ([M+H]⁺)91.1Tropylium Cation (C₇H₇⁺)Benzylic C-C bond cleavage
178.2 ([M+H]⁺)121.1[M+H - C₄H₉]⁺Loss of the tert-butyl radical
178.2 ([M+H]⁺)161.2[M+H - NH₃]⁺Loss of ammonia (B1221849) from the protonated amine

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile polar to medium-polarity compounds. A C18 (octadecylsilyl) stationary phase is typically used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, a modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the amine group. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected. mdpi.com

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for assessing volatile impurities. Due to the primary amine, which can cause peak tailing on standard GC columns, derivatization may be required. Converting the amine to a less polar, more thermally stable derivative (e.g., an amide or silyl (B83357) derivative) can significantly improve chromatographic performance. The choice of column (e.g., a polar or non-polar capillary column) would depend on the specific impurities being targeted. nist.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and making a preliminary assessment of purity. rsc.org A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of a base (e.g., triethylamine) to the mobile phase can prevent peak streaking by neutralizing acidic sites on the silica.

Summary of Chromatographic Methodologies

TechniqueStationary PhaseTypical Mobile PhasePurpose
RP-HPLCC18 (ODS)Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic AcidQuantitative purity assessment, preparative separation
GC-FID/MSCapillary (e.g., DB-5)Inert carrier gas (He, H₂, N₂)Purity assessment, volatile impurity analysis
TLCSilica GelHexane/Ethyl Acetate with a trace of TriethylamineReaction monitoring, qualitative purity check

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography stands as a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally labile compounds like this compound. The presence of a phenyl group and a primary amine in its structure dictates the selection of appropriate HPLC conditions.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 3-amino-1-phenylbutane, provide a strong basis for its analysis. For instance, the analysis of 3-amino-1-phenylbutane has been successfully achieved using reversed-phase HPLC. mdpi.com A typical setup would involve a C18 column, which is a non-polar stationary phase, and a polar mobile phase. mdpi.com

The mobile phase often consists of a mixture of an aqueous component, frequently with a pH-adjusting agent like trifluoroacetic acid (TFA), and an organic modifier such as acetonitrile (MeCN) or methanol. The TFA serves to protonate the amino group, enhancing its interaction with the stationary phase and improving peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the compound. mdpi.com Detection is typically performed using a UV detector, as the phenyl group provides a chromophore that absorbs in the ultraviolet region.

For the chiral separation of this compound, which possesses a stereocenter at the C2 position, chiral HPLC is indispensable. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of phenylalkylamines.

Table 1: Representative HPLC Parameters for the Analysis of Phenylalkylamines

Parameter Condition
Column Reversed-Phase C18, 2.7 µm, 4.6 x 150 mm mdpi.com
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water mdpi.com
Mobile Phase B 0.095% (v/v) in Acetonitrile/Water (4:1) mdpi.com
Flow Rate 0.7 mL/min mdpi.com
Detection UV at 254 nm
Temperature 30 °C mdpi.com

| Injection Volume | 15 µL mdpi.com |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For primary amines like this compound, direct analysis by GC can sometimes be challenging due to potential peak tailing caused by the interaction of the basic amine group with the stationary phase. To mitigate this, derivatization is a common strategy.

Research Findings: Derivatization with agents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar amine group into a less polar and more volatile derivative, resulting in improved peak shape and chromatographic performance. The resulting amide or silylated derivative is more amenable to GC analysis.

GC is most effectively coupled with a mass spectrometer (GC-MS), which provides not only retention time data for identification but also mass spectra that offer detailed structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group and cleavage at the C-C bond adjacent to the amino group. While specific GC studies on this compound are not readily found, GC-MS methods are standard for the analysis of related "designer" stimulants and phenethylamine (B48288) derivatives.

Table 2: Typical GC-MS Parameters for Phenylalkylamine Analysis

Parameter Condition
Column Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp. 60 °C, ramp to 280 °C at 10 °C/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Capillary Electrophoresis (CE) for Amino Compound Analysis

Capillary Electrophoresis has emerged as a high-efficiency separation technique that offers advantages such as short analysis times and low sample and reagent consumption. For charged species like the protonated form of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode of analysis.

Research Findings: In CZE, separation is based on the differential migration of ions in an electric field. The analysis of amino compounds is typically carried out in an acidic buffer, which ensures the protonation of the amino group and imparts a positive charge to the molecule. The choice of buffer pH and composition is critical for achieving optimal separation.

For the chiral separation of this compound, chiral selectors are added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are widely used chiral selectors for the enantioseparation of phenylalkylamines by CE. The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) leads to different electrophoretic mobilities and, consequently, their separation.

Table 3: Illustrative Capillary Electrophoresis Conditions for Phenylalkylamine Separation

Parameter Condition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Chiral Selector (for enantioseparation) 30 mM β-cyclodextrin
Applied Voltage 25 kV
Temperature 25 °C

| Detection | UV at 214 nm |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Research Findings: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl group typically produce bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FTIR. The Raman spectrum would also show characteristic bands for the phenyl and amino groups. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum. The symmetric C-C stretching of the tert-butyl group would also be a prominent feature. While a dedicated vibrational analysis of this compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of similar molecules.

Table 4: Predicted Key Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300-3400
Primary Amine (R-NH₂) N-H Bend (Scissoring) 1590-1650
Aromatic Ring C-H Stretch 3000-3100
Aromatic Ring C=C Stretch 1450-1600
Aliphatic Group C-H Stretch 2850-2970

Computational Chemistry and Theoretical Modeling of 1 Phenyl 2 Amino 3,3 Dimethylbutane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and energy of the system.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has become a popular method for studying phenethylamine (B48288) derivatives due to its balance of accuracy and computational cost. bohrium.comresearchgate.net For 1-Phenyl-2-amino-3,3-dimethylbutane, DFT calculations can elucidate a range of molecular properties.

While specific DFT studies on this compound are not extensively available in the reviewed literature, the methodologies applied to similar phenethylamine analogs are instructive. bohrium.com For instance, studies on related compounds often employ the B3LYP functional with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties.

Table 1: Representative Calculated Molecular Properties of a Phenethylamine Analog using DFT

PropertyCalculated ValueUnit
Dipole Moment1.5 - 2.5Debye
HOMO Energy-5.0 to -6.0eV
LUMO Energy0.5 to 1.5eV
Ionization Potential7.5 to 8.5eV
Electron Affinity-0.5 to 0.5eV

Note: The data in this table are representative values for a generic phenethylamine analog and are intended for illustrative purposes, as specific data for this compound is not available in the cited sources.

These calculations can reveal the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, providing a basis for understanding its reactivity.

Molecular Dynamics Simulations for Conformational Flexibility

The presence of a flexible ethylamine (B1201723) side chain in this compound means that it can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore this conformational flexibility. By simulating the movement of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

While specific MD simulations for this compound are not detailed in the available literature, studies on similar molecules, such as substituted phenethylamines, have utilized this technique to understand their interactions with biological targets. researchgate.net These simulations typically involve placing the molecule in a solvent box and calculating the forces between atoms using a force field.

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into reaction kinetics.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound can proceed through various routes. Theoretical analysis of these synthetic pathways can help in optimizing reaction conditions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can identify the most energetically favorable reaction pathway. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface.

Radical Reaction Pathways of Phenyl and Amino Moieties

The phenyl and amino groups of this compound can be involved in radical reactions. Computational studies can model these pathways, for instance, by calculating the bond dissociation energies to predict which bonds are most likely to break homolytically. The stability of the resulting radicals can also be assessed, providing information on the likely course of a radical-mediated reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical and biological properties of chemical compounds based on their molecular structure. unicamp.br This methodology is rooted in the principle that the structure of a molecule inherently determines its properties. By establishing a mathematical relationship between molecular descriptors and an observed property, QSPR models can forecast the characteristics of novel or untested compounds, thereby accelerating research and development while minimizing experimental costs. researchgate.net For this compound, while specific QSPR studies are not extensively documented in publicly available literature, the well-established methodologies applied to structurally similar compounds, such as phenethylamines and amphetamine derivatives, provide a robust framework for predictive analysis.

The development of a QSPR model involves several key stages, beginning with the compilation of a dataset of molecules with known properties. unicamp.br Molecular descriptors, which are numerical representations of a molecule's structural and chemical features, are then calculated for each compound in the dataset. These descriptors can be categorized into various classes, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, are subsequently employed to derive a mathematical equation that correlates the descriptors with the property of interest. unicamp.br

In the context of this compound, QSPR modeling could be invaluable for predicting a range of properties. For instance, by analyzing a series of phenethylamine derivatives, researchers have developed QSAR (a subset of QSPR focused on biological activity) models to predict their interaction with monoamine transporters, which are crucial for understanding their pharmacological profiles. unicamp.br Such models have demonstrated strong predictive power, with high correlation coefficients (R²) and cross-validated R² (Q²) values, indicating their reliability. unicamp.br

Illustrative Data for a Hypothetical QSPR Model of Phenyl-aminobutane Derivatives

CompoundSubstituent (R)Molecular Weight (g/mol)logP (Experimental)Polar Surface Area (Ų)Predicted logP
1H177.292.8526.022.88
24-CH₃191.323.2526.023.21
34-Cl211.733.5426.023.59
44-OCH₃207.322.7935.252.75
53,4-diCl246.184.2326.024.28

Following the generation of such data, a statistical model would be developed. For example, a simplified MLR equation might look like:

Predicted logP = c₀ + c₁ (Molecular Weight) + c₂ (Polar Surface Area)

The coefficients (c₀, c₁, c₂) would be determined through the regression analysis. The quality of the resulting model is assessed using various statistical metrics.

Key Statistical Parameters in QSPR Model Validation

ParameterDescriptionTypical Value for a Good Model
R² (Coefficient of Determination)Proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²)A measure of the model's predictive ability, determined through cross-validation techniques like leave-one-out.> 0.5
RMSE (Root Mean Square Error)The standard deviation of the residuals (prediction errors).As low as possible

Research on amphetamine derivatives has successfully utilized descriptors such as CHELPG atomic charges, electrophilicity, molecular surface area, and logP to build predictive models for biological activities like monoamine oxidase (MAO) inhibition. These studies underscore the importance of electronic and hydrophobic properties in the interaction of these molecules with their biological targets. For this compound, the bulky tert-butyl group would significantly influence steric descriptors, which would likely be a critical parameter in any QSPR model developed for this class of compounds.

The predictive power of QSPR models allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. researchgate.net This approach not only accelerates the discovery process but also provides valuable insights into the molecular features that govern a specific property, thereby guiding the rational design of new molecules with desired characteristics.

In Vitro Metabolic Investigations of 1 Phenyl 2 Amino 3,3 Dimethylbutane

Identification of In Vitro Metabolites in Cellular and Subcellular Systems

There is currently no available research that identifies the in vitro metabolites of 1-phenyl-2-amino-3,3-dimethylbutane in cellular systems, such as hepatocytes, or in subcellular systems, like human liver microsomes or S9 fractions. Metabolic profiling studies are essential to determine the biotransformation products of a compound. Typically, these studies involve incubating the parent drug with metabolically active systems and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify any metabolites formed. For instance, studies on structurally related phenethylamine (B48288) derivatives, such as 2-amino-N-ethyl-1-phenylbutane (2-AEPB), have identified metabolites resulting from N-dealkylation and hydroxylation in human liver preparations. nih.gov However, no such metabolite identification has been published for this compound.

Elucidation of Enzymatic Biotransformation Pathways

Information regarding the specific enzymatic pathways responsible for the biotransformation of this compound is not available in the current scientific literature.

There are no published studies that have investigated the role of specific cytochrome P450 (CYP450) isoforms in the oxidative metabolism of this compound. Research in this area would typically involve reaction phenotyping studies using a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine which isoforms are capable of metabolizing the compound. nih.gov Chemical inhibition studies in human liver microsomes using isoform-selective inhibitors would further clarify the contribution of each major CYP enzyme to the compound's metabolism. For other amphetamine-like substances, CYP2D6 is often a key enzyme in their metabolism. nih.gov Without experimental data, the specific CYP450 isoforms involved in the potential metabolism of this compound remain unknown.

No data exists on the conjugation of this compound or its potential phase I metabolites by UDP-glucuronosyltransferases (UGTs). Glucuronidation is a major phase II metabolic pathway where UGT enzymes transfer a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. nih.gov To determine if a compound undergoes glucuronidation, it would be incubated with human liver microsomes or recombinant UGT isoforms in the presence of the cofactor UDP-glucuronic acid (UDPGA). nih.gov The absence of such studies for this compound means its potential for glucuronidation has not been characterized.

Metabolic Stability Studies in Isolated Enzyme Systems

There is no published information on the metabolic stability of this compound in isolated enzyme systems. Metabolic stability assays are crucial in early drug discovery to predict a compound's half-life and clearance in the body. researchgate.net These assays typically measure the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes. bioivt.com The results are often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). While methods for assessing metabolic stability are well-established, they have not been applied to this compound in any publicly available research.

Below is a data table summarizing the lack of available information.

Investigation Area Data Availability for this compound
6.1. In Vitro Metabolites No data available
6.2.1. CYP450 Isoform Involvement No data available
6.2.2. UGT Conjugation No data available
6.3. Metabolic Stability No data available

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives

Theoretical Models of Molecular Interactions with Biological Targets

The biological activity of 1-Phenyl-2-amino-3,3-dimethylbutane is predicated on its ability to interact with specific biological targets, most notably monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Theoretical models provide a foundational understanding of these interactions.

Ligand-Receptor Binding Affinity Prediction through Computational Docking

Computational docking simulations are instrumental in predicting the binding affinity and orientation of ligands like this compound within the binding pockets of their target receptors. These models suggest that the binding of phenethylamines to monoamine transporters is primarily driven by a combination of hydrophobic and electrostatic interactions. The phenyl group of the ligand typically engages in hydrophobic interactions with aromatic residues within the transporter's binding site, while the protonated amino group forms a crucial ionic bond with a conserved aspartate residue.

The defining feature of this compound is the bulky tert-butyl group at the beta-position of the ethylamine (B1201723) side chain. Computational models predict that this significant steric bulk would profoundly influence its binding affinity and selectivity. The presence of two methyl groups on the beta-carbon is known to greatly reduce potency at certain receptors, such as the human trace amine-associated receptor 1 (hTAAR1) nih.gov. This suggests that the binding pocket of such receptors cannot accommodate this level of steric hindrance.

For monoamine transporters, the impact of this bulky group would depend on the specific topology of the binding site. It is plausible that the tert-butyl group could either prevent optimal binding by clashing with amino acid residues or, conversely, enhance affinity for a specific transporter subtype if the binding pocket possesses a complementary hydrophobic sub-pocket.

Illustrative Docking Score Predictions for Phenethylamine (B48288) Analogs at a Hypothetical Monoamine Transporter

CompoundSubstitutionPredicted Docking Score (kcal/mol)Key Predicted Interactions
PhenethylamineNone-6.5Ionic bond with Aspartic Acid, Pi-pi stacking with Phenylalanine
Amphetamineα-methyl-7.2Enhanced hydrophobic interaction from methyl group
This compound β,β-dimethyl -5.8 (Hypothetical) Potential steric hindrance reducing optimal binding
N-methylphenethylamineN-methyl-6.8Additional interaction in N-binding region

Note: The docking scores are hypothetical and for illustrative purposes only, demonstrating the potential impact of substitutions on binding affinity.

Analysis of Stereochemical Effects on Binding Orientation

The presence of a chiral center at the alpha-carbon in many phenethylamine derivatives introduces stereoselectivity in their interaction with biological targets. While this compound itself does not possess a chiral center at the alpha-position due to the gem-dimethyl substitution at the beta-position, the principles of stereochemistry are crucial in understanding the binding of related analogs.

For phenethylamines with a single substituent at the beta-position, the stereochemistry can significantly impact binding. For instance, in some analogs, the (S)-enantiomer may exhibit higher potency than the (R)-enantiomer at specific receptors nih.gov. This is attributed to the specific three-dimensional arrangement of the substituents, which allows for a more favorable fit within the chiral environment of the receptor's binding site. Computational models can predict these differences in binding orientation and affinity between enantiomers.

Design Principles for Analogue Synthesis Based on Mechanistic SAR

The design of analogs of this compound is guided by mechanistic SAR principles derived from the broader class of phenethylamines. The goal of analog synthesis is often to modulate potency, selectivity, and pharmacokinetic properties.

Key structural modifications and their predicted effects include:

Phenyl Ring Substitution: Introduction of substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule. For example, electron-withdrawing groups can influence the pKa of the amino group, while bulky substituents can probe the size and shape of the hydrophobic pocket of the receptor.

Amino Group Modification: N-alkylation or N-acylation can impact the compound's basicity and ability to form hydrogen bonds. Generally, increasing the size of the N-alkyl substituent tends to decrease potency at monoamine transporters.

Alpha-Carbon Substitution: Introduction of a methyl group at the alpha-position (as seen in amphetamine) can protect the molecule from metabolism by monoamine oxidase (MAO) and enhance its stimulant properties.

Beta-Carbon Substitution: As demonstrated by the tert-butyl group in the target compound, substitutions at the beta-position have a profound steric impact. The synthesis of analogs with varying degrees of bulk at this position would be crucial to systematically explore the steric tolerance of the target receptor.

Table of Design Principles for Phenethylamine Analogs

Structural ModificationDesign RationalePredicted Outcome
Para-chlorination of Phenyl RingIncrease lipophilicity and alter electronic distributionPotential for increased affinity and altered selectivity
N-methylation of Amino GroupIncrease lipophilicity and steric bulk at the nitrogenGenerally decreased potency at monoamine transporters
Introduction of an α-methyl groupIncrease metabolic stability (resistance to MAO)Potentially longer duration of action
Variation of β-alkyl substituent sizeSystematically probe steric tolerance of the binding siteDetermine optimal bulk for affinity and selectivity

Rational Design of Derivatives for Modulatory Activity Studies

The rational design of derivatives of this compound aims to fine-tune its interaction with biological targets to achieve specific modulatory effects, such as acting as an agonist, antagonist, or allosteric modulator.

By leveraging the insights from theoretical models and mechanistic SAR, derivatives can be designed with specific hypotheses in mind. For example, to enhance selectivity for a particular monoamine transporter, one might synthesize a series of analogs with different phenyl ring substitution patterns, guided by the known differences in the amino acid composition of the binding sites of DAT, NET, and SERT.

Furthermore, the bulky tert-butyl group of this compound presents a unique scaffold for exploring allosteric modulation. It is conceivable that this bulky group could interact with a secondary binding site on the transporter, distinct from the primary substrate binding site, thereby modulating the transporter's function in a non-competitive manner. The synthesis and evaluation of derivatives with modifications to this bulky group would be a rational approach to investigate this possibility.

The synthesis of such derivatives often involves established chemical routes for phenethylamine synthesis, with specific modifications to introduce the desired functional groups. The resulting compounds would then be subjected to in vitro binding and functional assays to determine their activity and validate the design principles.

Applications of 1 Phenyl 2 Amino 3,3 Dimethylbutane in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

One of the key strategies in asymmetric synthesis is the use of a "chiral pool," which involves utilizing readily available, enantiomerically pure natural products as starting materials. While not a natural product itself, the synthetic availability of enantiomerically pure 1-Phenyl-2-amino-3,3-dimethylbutane allows it to be used in a similar fashion. Its rigid structure, a consequence of the bulky tert-butyl group, provides a predictable framework for the construction of new stereocenters.

A notable application of chiral amines as building blocks is in the synthesis of tailor-made amino acids. nih.gov These unnatural amino acids are crucial components in modern medicinal chemistry. By using a chiral amine like this compound as a starting point, chemists can introduce specific side chains and functional groups to create novel amino acid derivatives with desired biological activities.

ApplicationDescription
Synthesis of Chiral Molecules Incorporation into larger molecules to impart chirality.
Creation of Unnatural Amino Acids Serves as a scaffold for the synthesis of non-proteinogenic amino acids.
Asymmetric Induction The bulky tert-butyl group provides high stereochemical control in reactions.

Applications in Asymmetric Catalysis as Chiral Ligands or Organocatalysts

Beyond its role as a structural component, this compound and its derivatives can also act as catalysts in asymmetric reactions. In this context, a small amount of the chiral amine can direct the formation of large quantities of a chiral product, making the process highly efficient.

Chiral Ligands for Metal Catalysis:

The amino group of this compound can coordinate to a metal center, forming a chiral metal complex. This complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric bulk and electronic properties of the phenyl and tert-butyl groups play a critical role in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. For example, chiral ligands are essential in metal-complex catalysis for the synthesis of various important organic molecules. mdpi.com

Organocatalysis:

In recent years, the use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Derivatives of this compound can function as organocatalysts. For instance, the amine can be converted into a chiral Brønsted acid or base, which can then catalyze reactions such as aldol (B89426) and Mannich reactions. The stereochemical outcome of these reactions is controlled by the chiral environment created by the organocatalyst. A notable example is the use of a phenylglycinol derivative, a related chiral amine, as a source of both nitrogen and chiral information in the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines. nih.gov

Catalyst TypeMechanismExample Reactions
Chiral Ligand Forms a chiral metal complex that directs the stereochemical outcome of the reaction.Asymmetric hydrogenation, oxidation, and C-C bond formation.
Organocatalyst Acts as a chiral Brønsted acid or base to create a chiral environment.Aldol reactions, Mannich reactions, and Michael additions.

Derivatization for the Synthesis of Novel Chemical Scaffolds

The chemical reactivity of the amino group in this compound allows for its modification, or "derivatization," to create a wide array of new molecules with unique structures and properties. mdpi.comgoogle.comresearchgate.netnih.gov This derivatization is a key strategy for developing novel chemical scaffolds, which are the core structures of new drugs and materials.

By reacting the amine with different reagents, chemists can introduce a variety of functional groups. For example, reaction with an acyl chloride can form an amide, while reaction with an aldehyde or ketone can lead to the formation of an imine, which can be further reduced to a secondary amine. These modifications can dramatically alter the molecule's physical and chemical properties, as well as its biological activity.

The synthesis of novel N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, for instance, involves the reaction of a scaffold with various amines to create a library of compounds for biological screening. mdpi.com Similarly, the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles involves the modification of an amino group to produce compounds with potential antitumor activity. nih.gov This approach of creating a diverse set of derivatives from a common starting material is a cornerstone of modern drug discovery.

The development of new derivatization reagents and methods is an active area of research. mdpi.com For example, reagents have been designed to specifically react with primary amine groups to facilitate analysis by mass spectrometry. mdpi.comnih.gov These advancements in derivatization chemistry expand the possibilities for creating novel and complex molecules from simple building blocks like this compound.

Derivatization ReactionResulting Functional GroupPotential Applications
AcylationAmideNew pharmaceuticals, polymers
Reaction with Aldehyde/KetoneImine (can be reduced to secondary amine)Chiral ligands, catalysts
AlkylationSecondary or Tertiary AmineBiologically active compounds

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis and compound design. engineering.org.cnnih.gov For 1-Phenyl-2-amino-3,3-dimethylbutane and its analogues, these technologies offer the potential to accelerate discovery and optimization processes significantly.

Predictive Modeling for Properties and Reactivity: Machine learning models, particularly deep neural networks and graph convolutional neural networks, are increasingly used to predict the physicochemical and biological properties of molecules. research.googlenih.govnih.govscispace.com For novel derivatives of this compound, ML algorithms can be trained on existing data to predict properties such as solubility, toxicity, and potential biological activity (e.g., ADMET properties - absorption, distribution, metabolism, excretion, and toxicity). nih.govresearchgate.net This predictive capability can help prioritize the synthesis of new analogues with desirable characteristics, reducing the time and cost associated with experimental screening. nih.gov

Table 1: Applications of AI/ML in the Development of this compound

Application AreaAI/ML TechniquePotential Impact
Compound Design Generative Models, Deep LearningDesign of novel analogues with optimized properties. nih.govcas.cn
Property Prediction Graph Convolutional Networks, Random ForestPrediction of ADMET properties, reducing experimental screening. nih.govscispace.com
Retrosynthesis Neural Networks, Rule-based SystemsIdentification of novel and efficient synthetic routes. engineering.org.cnarxiv.org
Catalyst Development Bayesian Optimization, Active LearningDesign of highly selective catalysts for asymmetric synthesis. arxiv.orgchemistryworld.com

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The implementation of Process Analytical Technology (PAT) is becoming a cornerstone of modern chemical manufacturing, enabling real-time monitoring and control of critical process parameters. news-medical.netwikipedia.orgbruker.com For the synthesis of this compound, advanced spectroscopic techniques can provide invaluable insights into reaction kinetics and mechanisms, leading to improved yield, purity, and safety.

In-line and On-line Monitoring: Techniques such as in-line Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. acs.orgnih.gov This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and early detection of side reactions or process deviations. nih.gov For the synthesis of this compound, which may involve multi-step processes, these techniques can ensure that each step proceeds to completion under optimal conditions. The integration of these spectroscopic tools can lead to more robust and reproducible manufacturing processes. acs.orgdiva-portal.org

Exploration of Sustainable Synthesis and Green Chemistry Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. rsc.orgacs.orgscientificupdate.commdpi.com Research into the synthesis of this compound is expected to focus heavily on the adoption of greener and more sustainable protocols.

Biocatalysis and Enzymatic Routes: Enzymes, such as transaminases, offer a highly selective and environmentally benign alternative to traditional chemical catalysts for the synthesis of chiral amines. nih.govmdpi.com The use of engineered enzymes can enable the asymmetric synthesis of this compound from a prochiral ketone precursor with high enantiomeric excess and under mild reaction conditions. nih.govmdpi.com Innovations in protein engineering and enzyme immobilization are further enhancing the industrial applicability of these biocatalytic methods. nih.gov

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantitatively assessed using various metrics, such as atom economy, process mass intensity (PMI), and E-factor. rsc.orgmdpi.comresearchgate.net Future research will likely involve the systematic evaluation of different synthetic pathways to this compound using these metrics to identify the most sustainable options. rsc.orgacs.org This includes exploring the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. bohrium.com

Table 2: Green Chemistry Approaches for the Synthesis of this compound

ApproachKey PrinciplesExpected Advantages
Biocatalysis Use of enzymes (e.g., transaminases)High stereoselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com
Catalyst Development Use of earth-abundant metal catalystsReduced cost and environmental impact compared to precious metal catalysts.
Solvent Selection Use of greener solvents (e.g., water, ionic liquids)Reduced toxicity and environmental pollution. bohrium.com
Energy Efficiency Microwave-assisted or flow chemistry synthesisFaster reaction times and reduced energy consumption.

Development of Novel Analytical Platforms for High-Throughput Characterization

The efficient discovery and development of new chiral compounds and synthetic routes rely on rapid and accurate analytical methods. chiralpedia.com For this compound and its derivatives, the development of novel high-throughput analytical platforms is a key area of future research.

High-Throughput Screening (HTS) for Enantiomeric Excess: Determining the enantiomeric excess (ee) of chiral amines is crucial for their application in pharmaceuticals. nih.govbath.ac.uknih.gov Novel HTS methods, often based on fluorescence or circular dichroism spectroscopy, are being developed to rapidly screen large numbers of samples for both yield and enantioselectivity. nih.govbohrium.com These methods can significantly accelerate the optimization of asymmetric syntheses of this compound.

Advanced Chromatographic and Spectroscopic Techniques: Advances in chiral chromatography, such as supercritical fluid chromatography (SFC), offer faster and more efficient separation of enantiomers compared to traditional high-performance liquid chromatography (HPLC). chiralpedia.commdpi.com The development of new chiral stationary phases continues to improve the resolution of chiral separations. mdpi.com Additionally, techniques that couple chromatography with mass spectrometry (MS) provide sensitive and selective detection, which is essential for the characterization of complex reaction mixtures and the identification of trace impurities. americanlaboratory.com For complex biological matrices, derivatization agents are being developed to enhance the detection of chiral amines and amino acids. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-2-amino-3,3-dimethylbutane, and how can enantiomeric purity be ensured?

The compound can be synthesized via reductive amination of 3,3-dimethyl-2-butanone with benzylamine derivatives, followed by hydrogenolysis to remove protecting groups. To ensure enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or chromatographic resolution (e.g., chiral HPLC) should be employed. Optical rotation measurements and NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) are critical for verifying enantiomeric excess .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : To resolve absolute configuration if crystals are obtainable. Computational methods (DFT calculations) can supplement experimental data to predict electronic properties and stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at room temperature, away from oxidizing agents. Amine derivatives are hygroscopic and may decompose upon prolonged exposure to moisture; periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from stereochemical variations or assay conditions. Strategies include:

  • Enantiomer-specific testing : Isolate (R)- and (S)-isomers and compare activities.
  • Standardized assays : Use cell lines with validated receptor expression profiles (e.g., HEK293 for GPCR studies).
  • Meta-analysis : Cross-reference data across studies using databases like PubChem or ChEMBL to identify outliers .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., monoamine transporters) using crystal structures from the PDB.
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., amine group for hydrogen bonding).
  • MD simulations : Assess binding stability over time (50–100 ns trajectories). Validate predictions with SPR or ITC binding assays .

Q. How does the steric hindrance from the 3,3-dimethyl group influence reactivity in synthetic applications?

The bulky dimethyl group reduces nucleophilicity at the adjacent amine, favoring selective reactions at the phenyl ring (e.g., electrophilic aromatic substitution). Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and steric maps (calculated using MOE software) can quantify this effect. Competing pathways (e.g., elimination vs. substitution) should be analyzed using Hammett plots .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug design : Esterify the amine to enhance membrane permeability.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release. LogP values (measured via shake-flask method) and Caco-2 permeability assays guide formulation choices .

Data Contradiction Analysis

Q. Why do conflicting results occur in studies on the compound’s inhibition of neurotransmitter reuptake?

Variations may stem from:

  • Species differences : Rodent vs. human transporter orthologs.
  • Assay sensitivity : Radioligand binding (³H-labeled substrates) vs. fluorescence-based uptake assays.
  • Metabolic interference : Cytochrome P450-mediated degradation in hepatic microsome models. Replicate experiments with isoform-specific inhibitors (e.g., paroxetine for SERT) and include negative controls .

Methodological Resources

  • Stereochemical analysis : Use the IUPAC guidelines for assigning R/S configurations (CIP rules) .
  • Database tools : PubChem (CID search), Reaxys (synthetic pathways), and Protein Data Bank (target structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.